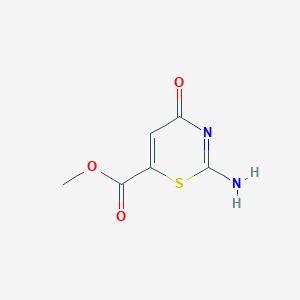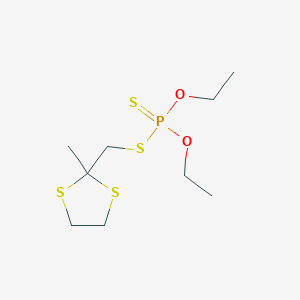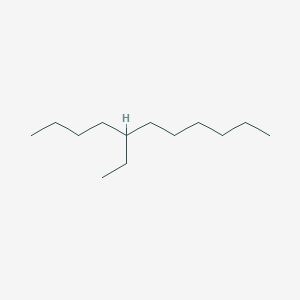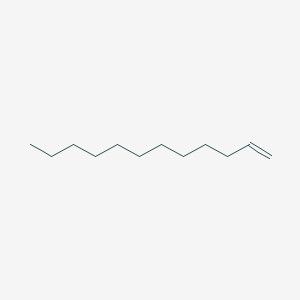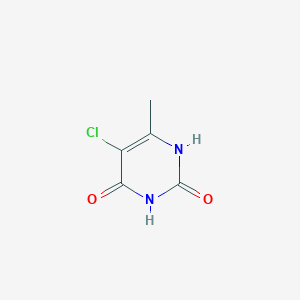![molecular formula C11H18OSSi B091817 Silane, trimethyl[2-(phenylthio)ethoxy]- CAS No. 16654-71-0](/img/structure/B91817.png)
Silane, trimethyl[2-(phenylthio)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[2-(phenylthio)ethoxy]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C12H19OSi. The compound is known for its ability to act as a coupling agent, which makes it useful in various applications such as adhesives, coatings, and sealants. In
Mecanismo De Acción
Silane, trimethyl[2-(phenylthio)ethoxy]- acts as a coupling agent by forming a covalent bond between the surface of the material and the organic functional group. The compound has a reactive silanol group that can react with the surface hydroxyl groups of the material. The organic functional group then reacts with the silanol group, forming a covalent bond between the material and the organic functional group.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of silane, trimethyl[2-(phenylthio)ethoxy]-. However, it is known to be an irritant to the skin and eyes. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using silane, trimethyl[2-(phenylthio)ethoxy]- in lab experiments is its ability to act as a coupling agent, which makes it useful in various applications such as surface modification and nanoparticle synthesis. Additionally, it is easy to synthesize and purify, making it readily available for use in lab experiments.
However, one of the limitations of using silane, trimethyl[2-(phenylthio)ethoxy]- is its toxicity, which requires careful handling and disposal. It is also relatively expensive compared to other coupling agents.
Direcciones Futuras
There are several future directions for research on silane, trimethyl[2-(phenylthio)ethoxy]-. One area of research is the development of new applications for the compound, such as in the synthesis of new materials and coatings. Additionally, research can be done to improve the efficiency of the synthesis method and to reduce the toxicity of the compound. Finally, research can be done to explore the potential use of the compound in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane, trimethyl[2-(phenylthio)ethoxy]- is a unique chemical compound that has been widely used in scientific research due to its ability to act as a coupling agent. It is easy to synthesize and purify, making it readily available for use in lab experiments. However, its toxicity requires careful handling and disposal. There are several future directions for research on the compound, including the development of new applications, improving the synthesis method, and exploring potential biomedical applications.
Métodos De Síntesis
Silane, trimethyl[2-(phenylthio)ethoxy]- can be synthesized using a one-step reaction involving the reaction of 2-(phenylthio)ethanol with trimethylchlorosilane. The reaction is carried out in the presence of a base catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure silane, trimethyl[2-(phenylthio)ethoxy]-.
Aplicaciones Científicas De Investigación
Silane, trimethyl[2-(phenylthio)ethoxy]- has been widely used in scientific research due to its ability to act as a coupling agent. It has been used in surface modification of various materials such as glass, metals, and polymers. The compound has also been used in the synthesis of nanoparticles, where it acts as a stabilizing agent. Additionally, it has been used in the preparation of various coatings and adhesives.
Propiedades
Número CAS |
16654-71-0 |
|---|---|
Nombre del producto |
Silane, trimethyl[2-(phenylthio)ethoxy]- |
Fórmula molecular |
C11H18OSSi |
Peso molecular |
226.41 g/mol |
Nombre IUPAC |
trimethyl(2-phenylsulfanylethoxy)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
HKIAJKAAQOMBLB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
Sinónimos |
Trimethyl[2-(phenylthio)ethoxy]silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



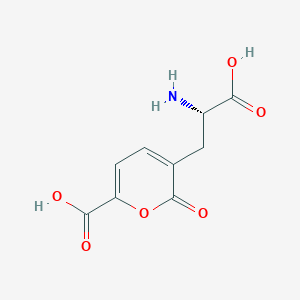
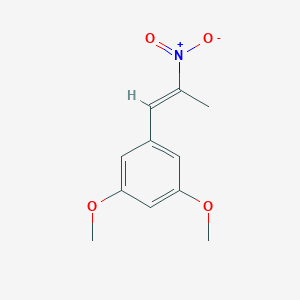
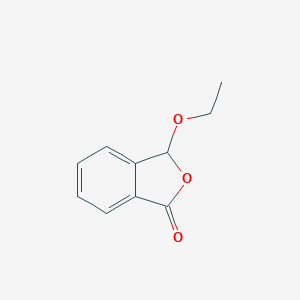
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
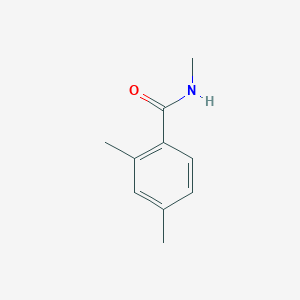

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
